molecular formula C9H9BrN2 B1523440 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole CAS No. 1354757-31-5

6-bromo-1,4-dimethyl-1H-1,3-benzodiazole

Cat. No.: B1523440
CAS No.: 1354757-31-5
M. Wt: 225.08 g/mol
InChI Key: IAOKCFYNSUUOKL-UHFFFAOYSA-N
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Description

6-bromo-1,4-dimethyl-1H-1,3-benzodiazole is a heterocyclic aromatic compound with the molecular formula C9H9BrN2. It is a derivative of benzimidazole, featuring a bromine atom at the 6th position and methyl groups at the 1st and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole typically involves the bromination of 1,4-dimethylbenzimidazole. One common method includes the reaction of 1,4-dimethylbenzimidazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 6th position .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-bromo-1,4-dimethyl-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-1,4-dimethyl-1H-1,3-benzodiazole .

Scientific Research Applications

6-bromo-1,4-dimethyl-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2,4-dimethyl-1H-1,3-benzodiazole
  • 6-bromo-4-methoxy-1H-1,3-benzodiazole
  • 6-bromo-1,4-benzodioxane

Uniqueness

6-bromo-1,4-dimethyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both bromine and methyl groups can enhance its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-bromo-1,4-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-7(10)4-8-9(6)11-5-12(8)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOKCFYNSUUOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CN2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354757-31-5
Record name 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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